7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline
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Overview
Description
“7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline” is a chemical compound with the CAS Number: 1609452-31-4 . It has a molecular weight of 364.47 . The compound is a white to off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline . The InChI code is 1S/C11H9Br2ClN2/c1-5-7(12)8(13)6-3-2-4-16-10(6)9(5)15-11(16)14/h2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Biological Properties
Synthesis and Cytotoxicity : Derivatives of imidazoquinolines have been synthesized for potential anticancer drug development. A study on the cytotoxicity of these derivatives revealed that certain compounds exhibited high cytotoxicity on human colon tumor cell lines, suggesting their potential as anticancer agents (Suh et al., 2000).
Mutagenic Studies : Investigations into the mutagenicity of imidazoquinoline derivatives have provided insights into how methyl substitution affects mutagenic properties. These studies are crucial for understanding the potential health risks associated with exposure to these compounds (Nagao et al., 1981).
Chemical Reactions and Transformations
Heterocyclic Amines Formation : Research on the formation of heterocyclic amines (HCAs) in cooked foods, including imidazoquinoline derivatives, highlights the significance of these compounds in food chemistry and potential implications for human health (Sugimura et al., 1994).
Novel Synthetic Routes : Studies have explored novel synthetic routes for creating imidazoquinoline derivatives, contributing to the development of more efficient and versatile methods for synthesizing these compounds for various applications (Besson et al., 2000).
Photocatalytic and Magnetic Properties
- Electrochemical and Photocatalytic Properties : Research into octamolybdate complexes constructed with quinoline–imidazole–monoamide ligands, including imidazoquinoline derivatives, has demonstrated their potential in electrocatalysis and photocatalysis, suggesting applications in environmental chemistry and renewable energy technologies (Li et al., 2020).
Safety and Hazards
properties
IUPAC Name |
6,7-dibromo-2-chloro-5-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2ClN2/c1-5-7(12)8(13)6-3-2-4-16-10(6)9(5)15-11(16)14/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPVHUCVSRAENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)Cl)C(=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline |
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